molecular formula C13H12N6O2S B2645938 N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226446-73-6

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2645938
CAS No.: 1226446-73-6
M. Wt: 316.34
InChI Key: GGJJQEJMPFGXFD-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoxazole, pyrimidine, and thiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This often involves the condensation of a thioamide with a haloketone.

    Coupling of the pyrimidine ring: This step usually requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophilic substitution using sodium azide (NaN₃) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide: can be compared with other compounds that contain isoxazole, pyrimidine, or thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-8-5-10(19-21-8)17-11(20)6-9-7-22-13(16-9)18-12-14-3-2-4-15-12/h2-5,7H,6H2,1H3,(H,17,19,20)(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJJQEJMPFGXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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